
rac-Rotigotine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-Rotigotine Hydrochloride is a useful research compound. Its molecular formula is C19H26ClNOS and its molecular weight is 351.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Rac-Rotigotine hydrochloride exhibits a broad pharmacological profile due to its action on various neurotransmitter systems. It not only activates dopamine receptors but also interacts with serotonergic and adrenergic systems, making it a versatile agent in neurological therapies.
Key Characteristics:
- Molecular Formula : C19H26ClNOS
- Molecular Weight : 351.93 g/mol
- CAS Number : 102120-99-0
Parkinson’s Disease
Rac-Rotigotine is indicated for both early and advanced stages of Parkinson's disease. Clinical studies have demonstrated its efficacy in reducing "off-time" when patients experience a return of symptoms despite medication. Notably, it has been shown to be non-inferior to other treatments like cabergoline and pramipexole in adjunctive therapy settings .
Restless Legs Syndrome (RLS)
The drug is also approved for moderate-to-severe idiopathic RLS. The continuous transdermal delivery system allows for effective management of symptoms, with studies indicating significant improvements in patient-reported outcomes .
Pharmacokinetics
The pharmacokinetics of rac-Rotigotine demonstrate its suitability for transdermal delivery:
- Absorption : Approximately 45% of the administered dose is absorbed systemically.
- Steady-State Concentrations : Achieved within 1-2 days of patch application.
- Elimination Half-Life : Unconjugated rotigotine has a half-life of about 5.4 hours post-removal of the patch .
Efficacy in Clinical Trials
Several randomized controlled trials have validated the efficacy of rac-Rotigotine in treating Parkinson’s disease and RLS:
Study | Condition | Treatment Comparison | Outcome |
---|---|---|---|
PREFER Study | Parkinson's Disease | Rotigotine vs. Levodopa + DCI | Reduction in off-time by 1.8 hours |
CLEOPATRA-PD Study | Parkinson's Disease | Rotigotine vs. Placebo | Significant reduction in off-time by 1.6 hours |
RLS Studies | Restless Legs Syndrome | Rotigotine vs. Placebo | Improved symptom relief reported |
Case Study 1: Advanced Parkinson's Disease
A study involving 130 subjects with advanced idiopathic Parkinson’s disease evaluated the safety and efficacy of rac-Rotigotine patches at varying doses (up to 54 mg/day). Results showed significant improvements in motor function and quality of life metrics compared to placebo controls .
Case Study 2: Restless Legs Syndrome Management
In another clinical evaluation focused on RLS, patients using rac-Rotigotine reported substantial reductions in symptom severity and frequency, leading to enhanced sleep quality and daily functioning .
Eigenschaften
IUPAC Name |
6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBONHIOKGWNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.